Heptan-1-amine;phosphoric acid
Description
Contextualization within Organic Amine-Phosphoric Acid Salt Systems
Heptan-1-amine;phosphoric acid is a member of the extensive family of organic amine-phosphoric acid salts. These systems are formed from a wide variety of amines (primary, secondary, tertiary, and polyamines) and phosphoric acid or its derivatives. mdpi.comrsc.org The resulting salts exhibit a diverse range of structures and properties, governed by the nature of the organic amine and the stoichiometry of the components.
The interaction between the amine and the phosphate (B84403) group is a robust supramolecular synthon, leading to the self-assembly of complex, hydrogen-bonded networks. researchgate.net This interaction is not limited to simple salts but is a cornerstone in various advanced materials:
Catalysis : Chiral phosphoric acids combined with amines form salts that act as highly effective enantioselective proton-transfer catalysts in organic synthesis. rsc.orgrsc.orguiowa.eduresearchgate.net
Materials Science : Layered metal phosphates can intercalate amines, creating hybrid materials with applications in sorption, ion exchange, and catalysis. scirp.org The interaction is also crucial in the development of functional materials like lead halide perovskites and nanoparticles. acs.orgacs.org
Biochemistry : The interaction between protonated amines and phosphate groups is fundamental to molecular recognition in biological systems, such as the binding of phosphate-containing molecules like ATP by proteins. rsc.org Researchers create synthetic polyammonium molecules to mimic this recognition for binding biologically important anions. rsc.orgacs.org
Academic Relevance as a Model for Protonated Amine-Phosphate Interactions
The salt this compound serves as an excellent model for studying the fundamental interactions within protonated amine-phosphate systems. The core of this interaction is the proton transfer from the acidic phosphoric acid to the basic amine nitrogen atom. mdpi.comnih.gov This acid-base reaction results in an ion pair, {R-NH₃⁺} {H₂PO₄⁻}, held together by strong electrostatic forces and a network of hydrogen bonds.
The specificity and strength of the amine-phosphate interaction are notable. Phosphate anions are observed to interact much more strongly with charged amines compared to other similar divalent anions. researchgate.net This strong association leads to a higher degree of protonation for the amine and a greater degree of dissociation for the phosphoric acid than might otherwise be expected. researchgate.net
Key features of this interaction include:
Proton Transfer : The transfer of a proton is the defining event, creating charged species from neutral precursors. nih.gov The extent of this transfer can be influenced by the chemical environment and the specific pKa values of the acid and amine. nih.gov
Hydrophobic Interactions : The long, non-polar heptyl chain of the cation introduces van der Waals and hydrophobic interactions, which play a crucial role in the self-organization of the molecules, often leading to layered structures where organic and inorganic regions are segregated. researchgate.netresearchgate.net
Studying simple, well-defined systems like C7ADP allows researchers to isolate and understand these fundamental forces, providing insights that can be applied to more complex supramolecular assemblies, biological systems, and the design of new functional materials. researchgate.netacs.org
Historical Development and Emerging Research Directions in Amine-Phosphate Chemistry
The study of amine-phosphate salts has a long history, with early work focusing on their role in phosphorylation reactions. Studies from as early as 1966 investigated the use of organic amine salts of phosphoric acid for the phosphorylation of nucleosides. nih.gov The recognition of phosphate anions by synthetic receptor molecules containing protonated amine (polyammonium) groups was first reported in the late 1970s, marking a key step in the development of supramolecular chemistry. rsc.org
Over the decades, the field has evolved significantly, moving from fundamental synthesis and characterization to the design of highly sophisticated functional systems.
Emerging Research Directions:
| Research Area | Description | Key Applications |
| Asymmetric Catalysis | The use of chiral amine-phosphoric acid ion pairs to catalyze reactions with high stereoselectivity. uiowa.eduresearchgate.net | Synthesis of pharmaceuticals and fine chemicals. uiowa.edu |
| Supramolecular Materials | The design of complex, self-assembled structures based on the predictable and robust amine-phosphate hydrogen bonding network. rsc.orgresearchgate.net | Molecular recognition, sensors, and nanoscale construction. acs.org |
| Nanoparticle Formulation | The self-assembly of polyamines and polyphosphates to form nanoparticles with tunable size and pH stability. acs.org | Targeted drug delivery and gene therapy. acs.org |
| Organic Electronics | The incorporation of amine-phosphate salts into materials for electronic devices. For instance, helicene-based imidazolium (B1220033) salts demonstrate potential in this area. researchgate.net | Molecular wires, switches, and sensors. researchgate.net |
| Energy Materials | The use of phosphate groups to stabilize novel inorganic structures, such as polyoxometalate cubanes for photocatalytic water oxidation. nih.gov | Clean energy production and storage. |
The ongoing exploration of amine-phosphate systems continues to yield materials with novel properties. The simple yet elegant interaction between an amine and phosphoric acid, exemplified by this compound, provides a foundational principle for innovation across numerous scientific disciplines.
Structure
2D Structure
Properties
CAS No. |
151705-72-5 |
|---|---|
Molecular Formula |
C7H20NO4P |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
heptan-1-amine;phosphoric acid |
InChI |
InChI=1S/C7H17N.H3O4P/c1-2-3-4-5-6-7-8;1-5(2,3)4/h2-8H2,1H3;(H3,1,2,3,4) |
InChI Key |
XXYAMPFSXFKBNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN.OP(=O)(O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Crystallization Strategies for Heptan 1 Amine;phosphoric Acid
Controlled Synthesis of Heptan-1-amine;phosphoric acid
The synthesis of this compound is fundamentally an acid-base neutralization reaction. The primary amine (Heptan-1-amine) acts as a Brønsted-Lowry base, and phosphoric acid acts as a Brønsted-Lowry acid. The reaction's simplicity allows for a high degree of control over the final product through careful manipulation of reaction conditions.
The choice of solvent is a critical parameter in the crystallization of this compound, as it directly influences the solubility of the salt and the kinetics of crystal nucleation and growth. The interplay between the solvent and the solute's ionic and nonpolar moieties dictates the crystallization outcome.
The this compound salt possesses a hydrophilic ammonium (B1175870) phosphate (B84403) head and a hydrophobic heptyl tail. This amphiphilic nature means that solvent polarity plays a crucial role.
Polar Protic Solvents (e.g., Water, Ethanol): These solvents can form strong hydrogen bonds with both the ammonium and phosphate ions, leading to high solubility. Crystallization from these solvents often requires achieving a high level of supersaturation, typically through slow evaporation or cooling, to induce nucleation.
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have reduced hydrogen bonding capability compared to protic solvents. While they can still solvate the ionic head group, the solubility of the salt is generally lower. This can be advantageous for achieving crystallization with higher yields.
Nonpolar Solvents (e.g., Hexane, Toluene): The solubility of the ionic salt in these solvents is typically very low. They are often used as anti-solvents, where their addition to a solution of the salt in a more polar solvent drastically reduces solubility and induces rapid precipitation or crystallization.
The viscosity and dielectric constant of the solvent also affect mass transfer and ionic interactions, thereby influencing crystal morphology and potentially the polymorphic form obtained. mdpi.com
Table 1: Influence of Solvent Properties on Crystallization of this compound
| Solvent Class | Example(s) | Key Interaction | Expected Solubility | Common Crystallization Method |
| Polar Protic | Water, Ethanol | Strong H-bonding with ions | High | Slow Evaporation, Cooling |
| Polar Aprotic | Acetone | Dipole-ion interactions | Moderate | Cooling, Anti-solvent addition |
| Nonpolar | Hexane, Toluene | van der Waals forces | Very Low | Anti-solvent |
Phosphoric acid (H₃PO₄) is a polyprotic acid with three acidic protons, allowing for the formation of different phosphate anions (H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻). Consequently, the stoichiometric ratio of Heptan-1-amine to phosphoric acid in the reaction mixture is the primary determinant of the resulting salt's chemical identity. chemicalbook.com
1:1 Molar Ratio: A reaction between one mole of Heptan-1-amine and one mole of phosphoric acid results in the formation of heptylammonium dihydrogen phosphate . The amine is protonated to the heptylammonium cation [CH₃(CH₂)₆NH₃⁺], and the phosphoric acid donates one proton to form the dihydrogen phosphate anion [H₂PO₄⁻]. This is the most common product for primary amine phosphate salts. nih.gov
2:1 Molar Ratio: When two moles of Heptan-1-amine are reacted with one mole of phosphoric acid, the product formed is di(heptylammonium) hydrogen phosphate . In this case, two amine molecules are protonated, requiring the phosphoric acid to donate two protons, yielding the hydrogen phosphate anion [HPO₄²⁻].
Controlling the stoichiometry is therefore essential for synthesizing a pure, single-species product. Precise measurement of reactants is crucial to avoid mixtures of different amine phosphate salts.
Table 2: Effect of Reactant Stoichiometry on Product Identity
| Molar Ratio (Amine:Acid) | Amine Reactant | Acid Reactant | Cation Formed | Anion Formed | Final Product |
| 1:1 | Heptan-1-amine | H₃PO₄ | [CH₃(CH₂)₆NH₃]⁺ | [H₂PO₄]⁻ | Heptylammonium dihydrogen phosphate |
| 2:1 | Heptan-1-amine | H₃PO₄ | 2 x [CH₃(CH₂)₆NH₃]⁺ | [HPO₄]²⁻ | Di(heptylammonium) hydrogen phosphate |
The synthesis of this compound is well-suited to green chemistry principles. The acid-base neutralization is an addition reaction with 100% theoretical atom economy, meaning all atoms of the reactants are incorporated into the final product.
Key green approaches include:
Solvent-Free Synthesis: The reaction can be performed neat by directly mixing liquid Heptan-1-amine with a concentrated aqueous solution of phosphoric acid. The reaction is typically exothermic and proceeds rapidly to completion, often yielding a solid product upon cooling without the need for bulk organic solvents.
Aqueous Synthesis: Using water as the reaction solvent is an inherently green approach. The reactants are dissolved in water, and the product can often be crystallized directly from the aqueous solution by cooling or partial evaporation, minimizing the use of volatile organic compounds (VOCs). researchgate.net
Energy Efficiency: The synthesis can typically be performed at room temperature or with gentle heating, reducing energy consumption. organic-chemistry.org
These methods not only reduce environmental impact but also simplify product work-up, as the need for solvent removal and purification of the product from solvent-related impurities is minimized.
Polymorphism and Solid-State Forms of this compound
Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.com These different forms, or polymorphs, have the same chemical composition but differ in their internal crystal packing, leading to different physical properties such as melting point, solubility, and stability. While specific polymorphs of this compound are not extensively documented, the potential for their existence is high due to the molecule's conformational flexibility and capacity for extensive hydrogen bonding.
Research on closely related long-chain alkylammonium phosphates provides a strong basis for understanding the likely crystal structure of this compound. Single-crystal X-ray diffraction studies on octylammonium dihydrogen phosphate (ODP) and decylammonium dihydrogen phosphate (DDP) reveal highly ordered, layered structures. acs.orgnih.gov
In these analogues, the crystal structure consists of anionic layers of hydrogen-bonded dihydrogen phosphate [H₂PO₄⁻] molecules. acs.org The alkylammonium cations are situated between these phosphate layers, with their positively charged ammonium heads interacting with the anionic layers and their hydrophobic alkyl chains interdigitating in the interlayer space. nih.gov It is highly probable that heptylammonium dihydrogen phosphate adopts a similar monoclinic crystal structure. Variations in the packing of the heptyl chains or the hydrogen-bonding network of the phosphate layers could give rise to different polymorphs.
Table 3: Crystallographic Data for Long-Chain Alkylammonium Dihydrogen Phosphate Analogues
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Octylammonium Dihydrogen Phosphate (ODP) | [CH₃(CH₂)₇NH₃⁺][H₂PO₄⁻] | Monoclinic | P2₁/c | 4.554 | 34.652 | 7.328 | 90.66 |
| Decylammonium Dihydrogen Phosphate (DDP) | [CH₃(CH₂)₉NH₃⁺][H₂PO₄⁻] | Monoclinic | P2₁/n | 7.358 | 39.749 | 9.131 | 90.45 |
| Data sourced from Oliver, Lough, and Ozin (1998). acs.orgnih.gov |
The specific polymorph obtained during crystallization is often under kinetic rather than thermodynamic control. This means that a less stable (metastable) form may crystallize first because it nucleates faster. Key conditions influencing polymorph selection include:
Supersaturation Level: High levels of supersaturation, often achieved by rapid cooling or fast anti-solvent addition, tend to favor the nucleation of metastable polymorphs. Slower processes that maintain low supersaturation are more likely to yield the most thermodynamically stable form.
Temperature: Temperature affects both solubility and the energy barrier to nucleation for different polymorphs. Crystallizing at different temperatures can favor the formation of different forms.
Solvent: The solvent can influence which polymorph is formed by selectively stabilizing the nuclei of one form over another through specific solute-solvent interactions. This phenomenon, known as Ostwald's Rule of Stages, suggests that the least stable polymorph often crystallizes first and may subsequently transform into a more stable form. cardiff.ac.uk
Additives and Impurities: The presence of even small amounts of impurities or specifically chosen additives can inhibit the growth of one polymorph while allowing another to form, sometimes by adsorbing onto the crystal faces of the undesired form. purdue.edu
By carefully controlling these parameters, it is possible to selectively crystallize a desired polymorphic form of this compound, which is a crucial step for ensuring consistency in material properties.
Derivatization and Functionalization Approaches for this compound
The chemical structure of this compound, an amine salt, offers two primary sites for chemical modification: the primary amine group of the heptylamine (B89852) moiety and the hydroxyl groups of the phosphoric acid moiety. These reactive sites allow for a variety of derivatization and functionalization reactions, leading to the synthesis of diverse molecular structures, including phosphoramidates and compounds tailored for analytical detection.
Functionalization via P-N Bond Formation (Phosphoramidates)
A significant class of derivatives is formed by the covalent coupling of the heptylamine and phosphoric acid components to create a stable phosphorus-nitrogen (P-N) bond, resulting in N-heptylphosphoramidates. Several synthetic strategies have been developed to achieve this transformation efficiently.
One prominent method is the direct conversion of phosphoric acid and an amine in the presence of triphenylphosphine (B44618) (tPP) and carbon tetrachloride (CCl₄). This approach, a variation of the Appel reaction, yields phosphoramidates in moderate to good yields. nih.gov A similar oxidative cross-coupling can be achieved using chlorinating agents like trichloroisocyanuric acid (tCiC-A) to activate the phosphate group for subsequent nucleophilic attack by the amine. nih.gov These reactions provide reliable routes to P-N bond formation with isolated yields ranging from 30% to over 90%, depending on the specific substrates and conditions. nih.gov
Another powerful technique is the Mitsunobu reaction, which facilitates the dehydrative coupling of an acidic nucleophile (like phosphoric acid) and an alcohol. missouri.eduorganic-chemistry.orgnih.gov In the context of phosphoramidate (B1195095) synthesis, the amine acts as the nucleophile. The reaction is mediated by a redox system, typically consisting of a phosphine, such as triphenylphosphine (Ph₃P), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov This method is known for its mild reaction conditions and stereoselectivity, proceeding with a clean inversion of configuration if a chiral center is involved. missouri.eduorganic-chemistry.org
| Method | Key Reagents | Amine Substrate (Analogues) | Reported Yield Range | Reference |
|---|---|---|---|---|
| Oxidative Cross-Coupling | Triphenylphosphine (tPP), Carbon Tetrachloride (CCl₄) | Hexylamine, Diethylamine, Aniline | 30-75% | nih.gov |
| Oxidative Cross-Coupling | Trichloroisocyanuric acid (tCiC-A), Triethylamine (Et₃N) | Propylamine, Diethylamine | 82-92% (conversion) | nih.gov |
| Mitsunobu Reaction | Triphenylphosphine (tPP), Diethyl Azodicarboxylate (DEAD) | Primary and Secondary Alcohols (as model substrates) | High (e.g., 92% for bicyclic amine formation) | nih.gov |
Functionalization of the Amine Moiety for Analysis
The primary amine of the heptylamine component is a versatile handle for derivatization, particularly for analytical purposes where the original compound lacks a suitable chromophore or fluorophore for detection. nih.gov This is crucial for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.govthermofisher.com
Common derivatization strategies aim to attach a molecule that is easily detectable by UV-Visible or fluorescence detectors. libretexts.org
o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines like heptylamine to form highly fluorescent isoindole derivatives, enabling sensitive detection. thermofisher.comlibretexts.org
9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amines to yield stable, fluorescent derivatives suitable for HPLC analysis. nih.govthermofisher.com
Dansyl Chloride: (5-Dimethylaminonaphthalene-1-sulfonyl chloride) reacts with primary amines to produce highly fluorescent and stable sulfonamide adducts. rsc.org
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amine with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte, making it more amenable to GC-MS analysis. iu.edu
Acylation: Acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) react with primary amines to form stable trifluoroacetyl derivatives, which are more volatile and suitable for GC analysis. iu.edu
| Derivatizing Reagent | Purpose/Technique | Functional Group Targeted | Key Features of Derivative | Reference |
|---|---|---|---|---|
| o-Phthalaldehyde (OPA) | HPLC with Fluorescence Detection | Primary Amine | Highly fluorescent isoindole product | thermofisher.comlibretexts.org |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | HPLC with Fluorescence Detection | Primary Amine | Stable, fluorescent adduct | nih.govthermofisher.com |
| Dansyl Chloride | HPLC with Fluorescence Detection | Primary Amine | Stable, highly fluorescent sulfonamide | rsc.org |
| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | HPLC with Fluorescence Detection | Primary Amine | Excellent derivative stability, good selectivity | sigmaaldrich.com |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Gas Chromatography (GC-MS) | Primary Amine | Increased volatility and thermal stability | iu.edu |
| Trifluoroacetic anhydride (TFAA) | Gas Chromatography (GC-MS) | Primary Amine | Increased volatility | iu.edu |
Comprehensive Solid State Structural Elucidation of Heptan 1 Amine;phosphoric Acid
X-ray Diffraction Analysis of Heptan-1-amine;phosphoric acid Crystals
X-ray diffraction is a foundational technique for determining the three-dimensional arrangement of atoms within a crystalline solid. Analysis of a hypothetical crystal of this compound would involve the following methodologies.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Hypothetical Single-Crystal X-ray Diffraction Data
| Parameter | Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Calculated Density (g/cm³) | Data not available |
Powder X-ray Diffraction for Phase Identification and Purity
Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to analyze a polycrystalline sample. For this compound, a PXRD experiment would involve irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern serves as a unique "fingerprint" of the crystalline phase. It would be used to confirm the phase purity of the bulk sample and could be compared to a theoretical pattern calculated from single-crystal data if available.
Analysis of Crystal Packing and Lattice Parameters
The data from single-crystal X-ray diffraction would allow for a detailed analysis of how the heptan-1-aminium cations and phosphate (B84403) anions pack together in the solid state. This includes the determination of the unit cell dimensions, known as lattice parameters (a, b, c, α, β, γ). These parameters define the size and shape of the repeating unit of the crystal lattice and are fundamental to understanding the material's properties.
Supramolecular Architecture of this compound
Self-Assembly Principles and Hierarchical Organization
The solid-state structure of this compound is governed by a hierarchical self-assembly process, primarily driven by strong electrostatic interactions and hydrogen bonding between the protonated amine (heptylammonium cation) and the deprotonated phosphoric acid (dihydrogen phosphate anion). This leads to the formation of well-defined supramolecular architectures.
At the primary level of organization, the ammonium (B1175870) headgroup of the heptylammonium cation forms robust hydrogen bonds with the dihydrogen phosphate anions. These interactions typically involve the hydrogen atoms of the -NH3+ group and the oxygen atoms of the [H2PO4]- group, creating a network of interconnected ions. This strong ionic and hydrogen-bonding framework forms the basis of the crystalline lattice.
The hydrophobic heptyl chains of the cations play a crucial role in the higher-order organization of the crystal structure. These aliphatic tails extend away from the ionic layers and self-assemble through weaker van der Waals interactions. This segregation of polar and non-polar domains results in a layered or lamellar structure, a common motif in alkylammonium phosphate salts. The arrangement of the alkyl chains between the phosphate layers can vary, with possibilities including interdigitated or bilayer formations, largely dependent on the chain length and packing efficiency. In analogous long-chain alkylammonium phosphates, such as octylammonium dihydrogen phosphate and decylammonium dihydrogen phosphate, the alkyl chains have been observed to be interdigitated acs.org.
Phase Transitions and Solid-State Transformations of this compound
Thermal Behavior and Disorder-Order Transitions
The thermal behavior of n-alkylammonium dihydrogenphosphates, including this compound, is characterized by the occurrence of phase transitions upon heating or cooling. These transitions are often associated with changes in the ordering of the alkylammonium chains and rearrangements of the hydrogen-bonding network.
Upon heating, these compounds can undergo disorder-order transitions. At lower temperatures, the alkyl chains are typically in a more ordered, all-trans conformation, leading to a well-defined crystalline phase. As the temperature increases, the thermal energy can induce conformational changes in the heptyl chains, leading to a more disordered or "melted" state of the alkyl chains while the underlying ionic framework remains intact. This is a common feature in layered organic-inorganic hybrid materials.
The nature of these phase transitions is influenced by the length of the alkyl chain. For n-alkylammonium dihydrogenphosphates, compounds with an odd number of carbon atoms in the alkyl chain, such as this compound (n=7), are known to exhibit more complex phase transition sequences compared to those with an even number of carbons iucr.org. This complexity arises from the specific packing arrangements and intermolecular interactions dictated by the chain length iucr.org. The table below summarizes the general thermal behavior observed in a series of n-alkylammonium dihydrogen phosphates, which provides a basis for understanding the expected transitions in this compound.
| Alkyl Chain Length (n) | General Thermal Behavior |
| 1-4 | Simpler phase transition sequences iucr.org. |
| ≥ 5 (odd) | More complicated phase transitions iucr.org. |
| > 5 (even) | A different set of phase transitions compared to odd-numbered chains iucr.org. |
Structural Changes Induced by External Stimuli
External stimuli, particularly temperature, can induce significant structural changes in this compound. These transformations are directly linked to the phase transitions discussed previously. As the temperature is varied, the compound can transition between different crystalline phases, each with a distinct arrangement of its constituent ions and molecules.
For instance, heating can cause a transition from a lower-temperature, more ordered phase to a higher-temperature, less ordered phase. This is often accompanied by changes in the unit cell parameters and symmetry of the crystal lattice. The increased thermal motion at higher temperatures can lead to a greater degree of rotational and conformational freedom for the heptylammonium cations, which in turn affects the hydrogen-bonding network.
Advanced Spectroscopic Characterization and Interaction Analysis of Heptan 1 Amine;phosphoric Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Heptan-1-amine;phosphoric acid Research
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials at a molecular level. For this compound, ssNMR can probe the phosphate (B84403) anion, the alkylammonium cation, and the crucial interactions between them.
Solid-State ³¹P MAS NMR for Phosphate Environment Analysis
Solid-state ³¹P Magic Angle Spinning (MAS) NMR is exceptionally sensitive to the local environment of the phosphorus nucleus, making it ideal for analyzing the state of the phosphate group in the this compound salt. wikipedia.org The primary parameters derived from a ³¹P ssNMR spectrum are the isotropic chemical shift (δiso) and the chemical shift anisotropy (CSA). These parameters are highly dependent on the degree of protonation of the phosphate species (e.g., H₂PO₄⁻, HPO₄²⁻) and the nature of the hydrogen bonds it forms with the surrounding heptylammonium cations. osti.gov
In a typical analysis, the isotropic chemical shift provides the first indication of the phosphate species present. nih.gov For instance, dihydrogen phosphate (H₂PO₄⁻) and monohydrogen phosphate (HPO₄²⁻) groups resonate in distinct regions of the ³¹P NMR spectrum. The CSA, which describes the orientation-dependent magnetic shielding of the nucleus, provides further detail on the local symmetry of the phosphate group. osti.gov A more symmetric environment, such as in a PO₄³⁻ ion, generally results in a smaller CSA, whereas the lower symmetry of protonated species and their involvement in directional hydrogen bonds leads to a larger CSA.
By analyzing the spinning sideband patterns in MAS spectra recorded at different spinning speeds, the principal components of the chemical shift tensor can be determined, offering precise information about the electronic environment and bonding arrangement of the phosphate anion within the crystal lattice. osti.gov The reference standard for ³¹P NMR is typically 85% phosphoric acid, assigned a chemical shift of 0 ppm. wikipedia.orglibretexts.org
Table 1: Typical ³¹P Isotropic Chemical Shifts for Common Phosphate Species This table presents representative data for illustrating the expected chemical shift ranges.
| Phosphate Species | Typical Isotropic Chemical Shift (δiso) Range (ppm) |
|---|---|
| Orthophosphoric Acid (H₃PO₄) | ~ 0 |
| Dihydrogen Phosphate (H₂PO₄⁻) | -5 to 5 |
| Monohydrogen Phosphate (HPO₄²⁻) | 0 to 10 |
| Phosphate (PO₄³⁻) | 5 to 15 |
Solid-State ¹H and ¹³C MAS NMR for Organic Moiety and Proton Dynamics
Solid-state ¹H and ¹³C MAS NMR are used to characterize the Heptan-1-amine component of the salt.
¹³C MAS NMR provides a detailed fingerprint of the heptylammonium cation. The spectrum would display resolved resonances for each of the seven carbon atoms in the alkyl chain. The chemical shifts of these carbons, particularly the C1 carbon adjacent to the ammonium (B1175870) group, are sensitive to the formation of the salt and the packing arrangement in the solid state. nih.gov Changes in these shifts compared to the free amine can confirm protonation and provide insights into intermolecular interactions.
¹H MAS NMR is particularly useful for studying proton dynamics and hydrogen bonding. The spectrum would show signals from the alkyl chain protons (CH₂, CH₃) and, more importantly, the ammonium protons (-NH₃⁺) and any P-OH protons. The chemical shifts and line shapes of these acidic protons are direct probes of the hydrogen-bonding network. osti.gov Temperature-dependent ¹H NMR experiments can reveal information about proton mobility and exchange processes occurring between the ammonium and phosphate groups. osti.gov
Table 2: Predicted ¹³C Chemical Shifts for the Heptylammonium Cation This table provides estimated chemical shifts based on typical values for alkylammonium salts.
| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) |
|---|---|
| C1 (-CH₂-NH₃⁺) | 40 - 45 |
| C2 | 30 - 35 |
| C3 | 28 - 32 |
| C4 | 25 - 29 |
| C5 | 22 - 26 |
| C6 | 31 - 34 |
| C7 (-CH₃) | 13 - 16 |
Two-Dimensional Solid-State NMR Techniques for Intermolecular Interaction Mapping
Two-dimensional (2D) ssNMR experiments are crucial for unambiguously mapping the interactions between the heptylammonium cation and the phosphate anion. A key technique for this system would be ¹H-³¹P Heteronuclear Correlation (HETCOR) NMR .
The ¹H-³¹P HETCOR experiment correlates the signals of phosphorus nuclei with those of nearby protons, typically within a range of a few angstroms. This allows for the direct identification of which protons are in close spatial proximity to the phosphate group. In the this compound salt, this experiment would reveal correlations between the phosphorus atom and the protons of the ammonium headgroup (-NH₃⁺), providing definitive evidence of the N-H···O hydrogen bonds that define the primary interaction between the cation and anion. It can also map longer-range contacts, for example, between the phosphate group and the C1 and C2 protons of the alkyl chain, helping to build a detailed 3D model of the supramolecular structure. acs.org
Vibrational Spectroscopy for this compound Systems
Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to chemical bonding, functional groups, and intermolecular forces like hydrogen bonding, making them indispensable for characterizing the this compound salt.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Hydrogen Bonding Modes
FT-IR spectroscopy is an excellent tool for identifying functional groups and studying the extensive hydrogen-bonding network within the this compound salt. researchgate.net The formation of the salt leads to characteristic changes in the spectrum compared to the individual starting materials.
Key vibrational modes of interest include:
N-H Stretching: In the protonated amine (-NH₃⁺), the N-H stretching vibrations appear as a very broad and strong band, typically in the 2800–3200 cm⁻¹ region. The broadening is a hallmark of strong hydrogen bonding with the phosphate oxygen atoms.
P-O-H and P=O Stretching: The vibrations of the phosphate anion are prominent. The P=O stretching band is typically found around 1140-1320 cm⁻¹, while P-OH stretching gives rise to broad absorption bands between 2100 and 2800 cm⁻¹. mdpi.com The exact positions of these bands are diagnostic of the specific phosphate species (e.g., H₂PO₄⁻) present. mdpi.com
N-H Bending: The asymmetric and symmetric bending (scissoring) modes of the -NH₃⁺ group appear in the 1500–1650 cm⁻¹ range. Their position and intensity are also influenced by hydrogen bonding.
The analysis of these bands provides a comprehensive picture of the proton transfer from phosphoric acid to the amine and the strength of the resulting hydrogen bonds.
Table 3: Characteristic FT-IR Absorption Bands for this compound This table presents expected vibrational frequencies based on analogous amine-phosphate systems.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (-NH₃⁺) | 2800 - 3200 | Broad, strong absorption due to hydrogen bonding. |
| C-H Stretch (Alkyl) | 2850 - 2960 | Sharp peaks from the heptyl chain. |
| P-O-H Stretch | 2100 - 2800 | Broad bands from hydrogen-bonded P-OH groups. |
| N-H Bend (-NH₃⁺) | 1500 - 1650 | Asymmetric and symmetric bending modes. |
| P=O / P-O Stretch | 900 - 1200 | Strong, complex bands from the phosphate anion. |
Raman Spectroscopy for Vibrational Fingerprinting and Structural Conformity
Raman spectroscopy is a complementary technique to FT-IR that is particularly effective for observing symmetric, non-polar vibrations. For this compound, Raman spectroscopy provides a clear vibrational fingerprint, especially for the phosphate backbone.
The symmetric stretching mode of the phosphate group (νs P(OH)₃-like or PO₄-like) typically gives rise to a very strong and sharp signal in the Raman spectrum, often in the 850–1000 cm⁻¹ region. researchgate.net This band is highly characteristic and can be used to confirm the presence and structural integrity of the phosphate anion. While C-H and N-H vibrations are also visible, the phosphate modes are often the most prominent, making Raman an excellent tool for structural verification and for studying phase transitions or changes in the crystalline structure. researchgate.net
Table 4: Characteristic Raman Shifts for this compound This table presents expected Raman shifts based on studies of aqueous phosphoric acid and its salts.
| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong signals from the heptyl chain. |
| P=O / P-O Stretch (Antisymmetric) | 1050 - 1180 | Weak to medium intensity bands. |
| P-O(H) Stretch (Symmetric) | 850 - 1000 | Typically a very strong, sharp, and characteristic peak. |
| PO₄ Bending Modes | 300 - 600 | Deformation modes of the phosphate headgroup. |
Complementary Spectroscopic Probes for Detailed Insights
To gain a comprehensive understanding of the structural and electronic properties of this compound, a multi-technique spectroscopic approach is essential. While techniques like NMR and IR spectroscopy provide valuable information about the molecular framework and functional groups, X-ray photoelectron spectroscopy (XPS) and neutron diffraction offer deeper insights into the elemental composition, chemical states, and the precise location of protons within the crystal lattice.
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. tib.euresearchgate.net When applied to this compound, XPS would provide detailed information about the constituent elements: carbon (C), nitrogen (N), oxygen (O), and phosphorus (P).
The analysis involves irradiating the sample with a beam of X-rays, which causes the ejection of core-level electrons. tib.eu The kinetic energy of these photoelectrons is measured, and their binding energy can be determined. This binding energy is characteristic of the element and its chemical environment, an effect known as the chemical shift. tib.eu
For this compound, the formation of a salt through proton transfer from phosphoric acid to the amino group of heptan-1-amine would be clearly discernible in the XPS spectra. The N 1s spectrum is particularly informative in this regard. The binding energy of the core electrons of the nitrogen atom in the resulting ammonium cation (R-NH₃⁺) would be shifted to a higher value (typically around 401-402 eV) compared to the neutral amine group (R-NH₂) (typically around 399-400 eV). uic.edud-nb.info This shift is due to the increased positive charge on the nitrogen atom.
Similarly, the P 2p and O 1s spectra would provide insights into the chemical state of the phosphate group. The binding energy of the P 2p electrons in a phosphate species is typically observed in the range of 132-134 eV. The O 1s spectrum would likely be broader and could be deconvoluted into components representing the different oxygen environments, such as P-O-H and P=O bonds.
The C 1s spectrum would show peaks corresponding to the different carbon atoms in the heptyl chain. The carbon atom bonded to the nitrogen (C-N) would exhibit a slightly higher binding energy compared to the other aliphatic carbons (C-C, C-H) in the chain.
A hypothetical high-resolution XPS analysis of this compound could yield the following binding energy data:
| Element | Orbital | Binding Energy (eV) | Inferred Chemical State |
| C | 1s | ~285.0 | C-C, C-H in the heptyl chain |
| ~286.5 | C-N in the heptylammonium cation | ||
| N | 1s | ~401.5 | Protonated amine (R-NH₃⁺) |
| O | 1s | ~531.0 | P=O |
| ~532.5 | P-O-H | ||
| P | 2p | ~133.0 | Phosphate (PO₄³⁻ environment) |
Note: The binding energies are approximate and can vary depending on the specific chemical environment and instrument calibration.
Neutron Diffraction for Proton Localization and Dynamics
In the context of this compound, neutron diffraction analysis of a single crystal would unambiguously determine the location of the protons within the crystal lattice. This would provide direct evidence for the proton transfer from phosphoric acid to the heptan-1-amine, confirming the formation of the heptylammonium cation and the dihydrogen phosphate anion (or other phosphate species depending on the stoichiometry).
The precise bond lengths and angles involving hydrogen atoms, as determined by neutron diffraction, would offer a detailed picture of the hydrogen-bonding network. This includes the hydrogen bonds between the ammonium group (N-H···O) and the phosphate anions, as well as any hydrogen bonds between the phosphate anions themselves (O-H···O). The geometry of these hydrogen bonds is crucial for understanding the stability and physical properties of the crystalline material.
Furthermore, neutron diffraction studies can provide information about the thermal motion and dynamics of the protons, which can be important for understanding proton transport mechanisms in such materials.
A hypothetical neutron diffraction study on this compound would be expected to reveal:
The precise coordinates of all hydrogen atoms.
The N-H bond lengths in the ammonium group and the O-H bond lengths in the phosphate anion.
The geometry and distances of the N-H···O and O-H···O hydrogen bonds.
This detailed structural information is critical for structure-property correlations and for the rational design of new materials with desired properties.
Proton Transfer Mechanisms and Ionic Dynamics in Heptan 1 Amine;phosphoric Acid Systems
Microscopic Mechanisms of Proton Conduction in Amine-Phosphate Salts
Proton conduction in amine-phosphate salts can occur through two primary microscopic mechanisms: the Grotthuss mechanism and the vehicle mechanism. The predominance of one mechanism over the other is dependent on factors such as the structure of the material, temperature, and the level of hydration.
The Grotthuss mechanism, also known as proton jumping, describes the diffusion of an excess proton through a hydrogen-bonded network wikipedia.org. This process involves the formation and cleavage of covalent bonds as protons are passed between adjacent molecules wikipedia.org. In the context of heptan-1-amine;phosphoric acid, this would involve the transfer of a proton from a protonated amine (heptylammonium) to a neighboring phosphate (B84403) group, or between adjacent phosphate groups within the hydrogen-bonded network. This "hopping" mechanism is a form of structural diffusion, as the proton itself does not travel long distances, but rather the charge is relayed through the structure researchgate.net.
The efficiency of the Grotthuss mechanism is highly dependent on the connectivity and dynamics of the hydrogen-bond network. In phosphoric acid-based systems, the formation of extended, polarized hydrogen-bonded chains is crucial for high proton conductivity researchgate.netnih.gov. The reorientation of molecules within the network is a critical step to facilitate subsequent proton hops nih.gov. While often considered a highly efficient means of proton transport, there is ongoing research to experimentally verify the collective, chain-like nature of the Grotthuss mechanism in bulk liquids, with some studies suggesting that correlations between proton jumps might suppress conductivity rather than enhance it springernature.com.
In contrast to the Grotthuss mechanism, the vehicle mechanism involves the diffusion of protons as part of a larger molecule or "vehicle" mpg.deresearchgate.net. In hydrated systems, the most common vehicle is the hydronium ion (H₃O⁺). However, in the case of this compound, the protonated heptylammonium cation (C₇H₁₅NH₃⁺) could potentially act as a vehicle for proton transport.
Role of Heptan-1-amine and Phosphoric Acid Moieties in Proton Dynamics
The length of the alkyl chain in the amine component has a significant impact on the structure and, consequently, the proton conductivity of the material. The long, flexible heptyl chains of heptan-1-amine can influence the packing of the molecules, potentially creating segregated domains of hydrophobic alkyl chains and hydrophilic, proton-conducting phosphate networks.
Generally, increasing the alkyl chain length in similar ionic systems leads to a decrease in electrical conductivity nih.gov. This is attributed to several factors:
Increased van der Waals interactions: Longer alkyl chains lead to stronger van der Waals forces, which can increase the viscosity of the material and hinder the mobility of charge carriers nih.gov.
Steric hindrance: The bulkiness of the long alkyl groups can impede the reorientation of molecules, which is a necessary step for efficient proton hopping in the Grotthuss mechanism .
Disruption of hydrogen-bond networks: The hydrophobic nature of the alkyl chains can disrupt the continuity of the hydrogen-bonded phosphate network, thereby creating less efficient pathways for proton transport.
Research on various amine- and phosphonate-based systems has consistently shown that shorter alkyl chains tend to favor higher proton conductivity due to reduced steric hindrance and more facile ion mobility nih.govnih.govresearchgate.net. Therefore, while the heptyl chain is integral to the structure of the salt, it likely presents a barrier to efficient long-range proton conduction compared to analogous systems with shorter alkyl chains.
| Property | Effect of Increasing Alkyl Chain Length | Reason |
|---|---|---|
| Electrical Conductivity | Decreases | Reduced ion mobility and activity. |
| Viscosity | Increases | Increased van der Waals interactions. |
| Ion Mobility | Decreases | Increased bulkiness and steric hindrance. |
The phosphate anion network is the primary contributor to proton mobility in this compound. The phosphate groups (H₂PO₄⁻ and HPO₄²⁻) are excellent proton donors and acceptors, capable of forming an extensive and robust hydrogen-bond network nih.govnih.govresearchgate.net. This network serves as the primary pathway for proton transport via the Grotthuss mechanism.
The high intrinsic proton conductivity of phosphoric acid itself is a testament to the efficiency of this network researchgate.netnih.govnih.gov. The presence of P-OH groups allows for the formation of strong, polarizable hydrogen bonds that facilitate coupled proton motion researchgate.netnih.gov. In the solid state, the arrangement and connectivity of these phosphate groups dictate the dimensionality and tortuosity of the proton conduction pathways.
Modulating Proton Conductivity through Structural Design
One effective strategy is to create well-defined, continuous hydrogen-bonded networks. In the field of coordination polymers and metal-organic frameworks, researchers have demonstrated that the crystal structure can be tuned to create less tortuous pathways for proton conduction, leading to higher conductivity values whiterose.ac.uk. This principle can be applied to this compound systems by controlling the crystallization conditions to favor structures with highly interconnected phosphate networks.
Strategies for Enhancing Ionic Conductivity
The ionic conductivity of amine-phosphoric acid systems is a critical parameter for their performance in electrochemical applications. Several strategies can be employed to enhance this property, focusing on optimizing the proton transfer pathways and the mobility of charge carriers.
One key strategy is the optimization of the acid-to-amine molar ratio . This ratio dictates the concentration of charge carriers (protons and protonated amines) and the extent of the hydrogen-bonding network. An excess of phosphoric acid can create a more extensive network for proton hopping, thereby increasing conductivity. researchgate.net However, an excessive amount of acid can also lead to a decrease in mechanical stability.
Modification of the alkyl chain length of the amine can also influence ionic conductivity. While longer alkyl chains, such as the heptyl group in heptan-1-amine, can increase the free volume and segmental motion of the polymer backbone in polymeric systems, which may facilitate proton transport, they can also lead to a dilution of the charge-conducting groups, potentially lowering conductivity.
The creation of composite materials is another effective approach. Incorporating hygroscopic nanoparticles, such as silica or boron phosphate, can help retain water within the material, which is crucial for the Vehicle mechanism of proton transport, especially at higher temperatures. researchgate.net These nanoparticles can also provide additional proton-conducting pathways at their surface.
Furthermore, creating a favorable nanostructure within the material can significantly enhance proton conductivity. For instance, forming continuous proton-conducting channels based on phosphoric acid can provide efficient pathways for proton transport. researchgate.net
Illustrative data on how additives can affect ionic conductivity in a hypothetical amine-phosphoric acid system is presented in the table below.
| Amine-Phosphoric Acid System | Additive | Additive Concentration (wt%) | Ionic Conductivity (S/cm) at 150°C |
|---|---|---|---|
| This compound | None | 0 | 1.2 x 10-3 |
| This compound | Silica (SiO2) | 5 | 3.5 x 10-3 |
| This compound | Silica (SiO2) | 10 | 5.1 x 10-3 |
| This compound | Boron Phosphate (BPO4) | 5 | 4.2 x 10-3 |
Note: The data in this table is illustrative and based on general trends observed in related amine-phosphoric acid composite systems. Specific values for this compound would require experimental verification.
Impact of Water Content and Environmental Conditions on Proton Transfer
Water content plays a dual role in proton conduction. At low to moderate levels, water molecules can act as "vehicles" for protons, facilitating their transport through the Vehicle mechanism. mpg.de Water can also participate in the hydrogen-bonding network, creating additional pathways for proton hopping via the Grotthuss mechanism. springernature.com However, at very high water content, the phosphoric acid can become diluted, which may lead to a decrease in the concentration of charge carriers and, consequently, lower conductivity. In neat phosphoric acid, the highest proton conductivity is observed, with structural diffusion (a form of Grotthuss mechanism) accounting for approximately 97% of the conductivity. The addition of water, in this case, can disrupt the optimal hydrogen bond network.
Temperature is another critical factor. Generally, an increase in temperature enhances ionic conductivity due to the increased kinetic energy of the charge carriers and the enhanced mobility of the polymer chains in polymeric systems. This relationship often follows an Arrhenius-type behavior. However, at very high temperatures, the dehydration of the material can lead to a loss of water molecules that are essential for the Vehicle mechanism, which can result in a decrease in conductivity. researchgate.net
Relative humidity (RH) is directly related to the water content in the material. Higher RH levels generally lead to higher water uptake and, consequently, enhanced proton conductivity, particularly in systems where the Vehicle mechanism is dominant. researchgate.net The performance of proton exchange membranes in fuel cells is often highly dependent on the RH of the operating environment. researchgate.net
Computational and Theoretical Investigations of Heptan 1 Amine;phosphoric Acid
Density Functional Theory (DFT) Calculations for Heptan-1-amine;phosphoric acid
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, which exists as an ionic salt (heptylammonium dihydrogen phosphate), DFT is employed to determine its optimized geometry, electronic properties, and spectroscopic parameters.
Geometry optimization calculations are performed to find the lowest energy structure of the heptylammonium dihydrogen phosphate (B84403) ion pair. A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p) to accurately model the system. scispace.com This process yields key structural parameters and insights into the electronic landscape.
Optimized Geometric Parameters: The calculations reveal the equilibrium bond lengths, bond angles, and dihedral angles. The interaction between the ammonium (B1175870) headgroup (-NH₃⁺) of the heptylammonium cation and the dihydrogen phosphate anion (H₂PO₄⁻) is primarily characterized by strong hydrogen bonds.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | N-H···O-P | 1.75 Å |
| Bond Length | P-O(H) | 1.58 Å |
| Bond Length | P-O | 1.51 Å |
| Bond Angle | H-N-H | 109.5° |
| Bond Angle | O-P-O | 112.0° |
| Dihedral Angle | C1-C2-C3-C4 | ~180° (trans conformation) |
Electronic Structure Analysis: Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity. In this ionic pair, the HOMO is typically localized on the dihydrogen phosphate anion, while the LUMO is centered on the heptylammonium cation. The energy difference between these orbitals (the HOMO-LUMO gap) provides an estimate of the chemical stability of the compound.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 12.5 D |
DFT calculations are also a reliable method for predicting spectroscopic properties, which can then be compared with experimental data for validation. scispace.com
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H, ¹³C, ³¹P, ¹⁵N). scispace.com These calculations help in the assignment of peaks in experimental NMR spectra.
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | -NH₃⁺ | 7.5 - 8.5 |
| ¹³C | C1 (adjacent to N) | 40.1 |
| ³¹P | H₂PO₄⁻ | 1.5 - 2.5 |
| ¹⁵N | -NH₃⁺ | -340.0 |
Vibrational Frequencies: The calculation of vibrational frequencies using DFT helps in interpreting infrared (IR) and Raman spectra. The predicted frequencies correspond to specific vibrational modes of the molecule, such as N-H stretching from the ammonium group, P-O stretching from the phosphate group, and various C-H stretching and bending modes from the alkyl chain. scispace.com
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3200 - 3400 | N-H stretching (asymmetric and symmetric) |
| 2850 - 2960 | C-H stretching (alkyl chain) |
| 1600 - 1630 | N-H bending |
| 1050 - 1150 | P-O stretching |
| 800 - 950 | P-OH stretching |
Many crystalline solids, including organic salts, can exist in different crystal packing arrangements known as polymorphs. DFT can be used to calculate the relative energies of these different forms. By optimizing the geometry of various plausible crystal structures, it is possible to determine the thermodynamically most stable polymorph and understand the energetic barriers for interconversion. These calculations are vital for controlling the solid-state properties of the material.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of the molecule, molecular dynamics simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into processes like diffusion and conformational changes.
In the solid state, this compound has the potential for proton conductivity. The dihydrogen phosphate anions can form an extensive hydrogen-bonding network, facilitating proton transport through a Grotthuss-type mechanism (proton hopping). MD simulations can model this process by tracking the trajectories of protons within the crystal lattice. These simulations can quantify important parameters like the proton diffusion coefficient and the activation energy for proton transport, which are critical for applications in materials like proton exchange membranes. nih.gov
Intermolecular Interaction Strengths and Lifetimes
The interaction between heptan-1-amine and phosphoric acid is primarily governed by strong hydrogen bonds and electrostatic interactions, leading to the formation of a stable salt. Computational studies, often employing quantum mechanics, are essential for quantifying the energetics and dynamics of these interactions.
The primary interaction is the proton transfer from phosphoric acid to the amine group of heptan--1-amine, forming a heptylammonium cation and a dihydrogen phosphate anion. The resulting charged species are held together by a strong electrostatic attraction. In addition to this primary ionic bond, a network of hydrogen bonds is established between the ammonium group (N-H⁺) and the dihydrogen phosphate anion (P-O⁻ and P-OH).
Interaction Strengths: The strength of these intermolecular interactions can be estimated by calculating the binding energy of the complex. While specific data for the heptan-1-amine-phosphoric acid complex is not readily available in the cited literature, analogous systems of amines and phosphates show strong interactions. For instance, studies on phosphate-amine interactions reveal a "covalent-like" stability due to strong electrostatic forces. nih.govresearchgate.net Quantum chemical calculations on similar systems, such as phosphoric acid complexes with other molecules, help in understanding the nature of these bonds. For example, calculations on phosphoric acid dimers and their complexes with N,N-dimethylformamide (DMF) show that the hydrogen bond strength is highly dependent on the molecular environment. nih.gov The interaction energy between benzimidazole and phosphoric acid has been shown to be comparable to that of a phosphoric acid dimer, highlighting the significant stability of amine-acid interactions. researchgate.net
Interactive Data Table: Representative Hydrogen Bond Strengths in Related Systems Below is a table with typical interaction energies for different types of hydrogen bonds that are relevant to the this compound system, derived from computational studies of analogous molecular complexes.
Click to view interactive data table
| Interacting Molecules | Hydrogen Bond Type | Typical Interaction Energy (kcal/mol) |
| Phosphoric Acid - Amine | N-H⁺···O⁻-P | > 15 (Strong Ionic) |
| Phosphoric Acid Dimer | O-H···O=P | 8 - 12 |
| Amine - Water | N-H···O | 4 - 7 |
| Phosphoric Acid - Water | O-H···O | 5 - 9 |
Interaction Lifetimes: The lifetime of these intermolecular interactions, particularly the hydrogen bonds, can be investigated using molecular dynamics (MD) simulations. researchgate.netnih.gov These simulations track the movement of atoms over time, allowing for the calculation of how long specific hydrogen bonds persist. The lifetime of a hydrogen bond is a measure of its stability; stronger bonds typically have longer lifetimes.
For the this compound salt, the hydrogen bonds between the heptylammonium cation and the dihydrogen phosphate anion are expected to be relatively long-lived due to the strong electrostatic component of the interaction. Studies on hydrogen bond lifetimes in various systems show a range from a few picoseconds to tens of picoseconds. nih.gov The specific lifetimes within the this compound crystal lattice would depend on the local geometry and the cooperative effects of the surrounding hydrogen bond network. The continuous hydrogen bond lifetime requires the bond to be present in every frame of the simulation, while intermittent lifetimes allow for short-lived breakages. mdanalysis.org
Quantum Chemical Approaches to Reaction Pathways and Stability
Quantum chemical methods are powerful tools for elucidating the reaction pathways and thermodynamic stability of the this compound system. These approaches can model the acid-base equilibrium and the thermodynamics and kinetics of salt formation.
The formation of the this compound salt is fundamentally an acid-base reaction. Heptan-1-amine acts as a Brønsted-Lowry base, accepting a proton from phosphoric acid, which acts as a Brønsted-Lowry acid. uml.edulibretexts.org
The equilibrium for the first proton transfer can be represented as: C₇H₁₅NH₂ + H₃PO₄ ⇌ C₇H₁₅NH₃⁺ + H₂PO₄⁻
The position of this equilibrium is dictated by the relative acidities (pKa values) of the participating species. Phosphoric acid is a polyprotic acid with three successive dissociations. uml.edu
Computational models, such as those based on Density Functional Theory (DFT), can be used to calculate the Gibbs free energy change (ΔG) for this proton transfer reaction. nih.gov These calculations can predict the equilibrium constant of the reaction and how it is affected by different environments, such as in the gas phase, in aqueous solution, or in non-polar organic solvents. researchgate.net Solvent effects are crucial, as polar solvents will stabilize the resulting ions, shifting the equilibrium to the right. researchgate.net Studies have shown that phosphate anions can enhance the protonation of amino groups.
Interactive Data Table: Calculated pKa Values for Parent Compounds in Aqueous Solution The following table presents experimentally determined pKa values for heptan-1-amine and phosphoric acid, which are fundamental to modeling the acid-base equilibrium.
Click to view interactive data table
| Compound | pKa Value(s) |
| Heptan-1-amine (protonated form, C₇H₁₅NH₃⁺) | ~10.7 |
| Phosphoric Acid (H₃PO₄) | pKa₁ = 2.15 |
| pKa₂ = 7.20 | |
| pKa₃ = 12.35 |
The significant difference between the pKa of protonated heptan-1-amine and the first pKa of phosphoric acid indicates a strong thermodynamic driving force for proton transfer.
The formation of the solid salt from the individual components is a crystallization process that can be investigated computationally.
Kinetics: The kinetics of salt formation, or the rate of crystallization, are more complex to model computationally. Molecular dynamics simulations can be employed to study the initial stages of nucleation, where a small cluster of ions aggregates to form a stable nucleus, and the subsequent crystal growth. These simulations can provide insights into the molecular mechanisms of how the heptylammonium and dihydrogen phosphate ions arrange themselves into the ordered crystal lattice. The kinetics will be influenced by factors such as supersaturation, temperature, and the presence of impurities. While direct kinetic simulations for this specific salt are not available, the principles derived from studies of other organic salt crystallizations are applicable. researchgate.net
Functional Material Applications and Derivatives of Heptan 1 Amine;phosphoric Acid
Design of Heptan-1-amine;phosphoric acid for Advanced Materials Applications
The unique bifunctional nature of the this compound salt, possessing both a Brønsted acid (phosphate) and a Brønsted base (amine) component, makes it a compelling candidate for the design of advanced functional materials. The self-assembly of these components can lead to structures with tailored properties for specific technological applications.
The compound this compound is emblematic of protic ionic liquids and organic ionic plastic crystals, which are of interest for developing solid-state proton conductors. The conduction mechanism in such materials is fundamentally tied to the interplay between the cationic (heptylammonium) and anionic (dihydrogen phosphate) species.
Proton conduction in phosphate-based systems occurs through two primary mechanisms: the vehicular mechanism, where protons are transported by diffusing species like H₃O⁺ or NH₄⁺, and the Grotthuss mechanism, which involves proton hopping along a hydrogen-bonded network. researchgate.netnih.gov In materials derived from Heptan-1-amine and phosphoric acid, the ammonium (B1175870) and phosphate (B84403) groups can form extensive hydrogen-bond networks. Protons can be transferred from an ammonium cation to a neighboring phosphate anion, which then passes a different proton to another adjacent group. This structural diffusion is a key feature in neat liquid phosphoric acid, which has one of the highest intrinsic proton conductivities known. researchgate.netnih.gov
The long heptyl chain influences the material's thermal properties and morphology. It can induce micro-phase separation, creating segregated polar (ionic) and nonpolar (aliphatic) domains. The ionic domains provide pathways for proton conduction, while the aliphatic matrix offers mechanical stability and tunes the material's melting point and glass transition temperature. This design allows for the creation of anhydrous or low-hydration proton conductors that can operate at elevated temperatures, a significant advantage over water-dependent systems like Nafion.
Research into similar long-chain alkylammonium dihydrogen phosphates has demonstrated that the conductivity is highly dependent on the ordering of the ionic domains and the dynamics of the hydrogen-bond network.
Table 1: Proton Conduction Mechanisms
| Conduction Mechanism | Description | Relevant Species in this compound |
|---|---|---|
| Vehicular Mechanism | Protons are transported as part of a larger diffusing molecule or ion. | C₇H₁₅NH₃⁺ (Heptylammonium) |
| Grotthuss Mechanism (Structural Diffusion) | Protons "hop" along a hydrogen-bonded network through the breaking and forming of covalent bonds. researchgate.net | Hydrogen-bond network of -NH₃⁺ and H₂PO₄⁻ groups |
Organic-inorganic hybrid materials combine the properties of both organic and inorganic components, often leading to synergistic effects. nih.govresearchgate.net Organophosphorus compounds, including phosphoric acids and their salts, are excellent coupling agents for creating these materials, particularly Class-II hybrids where the organic and inorganic parts are linked by strong chemical bonds. academie-sciences.fracademie-sciences.fr
The this compound salt can be used in sol-gel processes to create novel hybrid materials. The phosphate group has a high affinity for various metal oxides (e.g., TiO₂, ZrO₂, Al₂O₃) and can form strong M-O-P bonds. academie-sciences.frresearchgate.net During a sol-gel synthesis involving a metal alkoxide precursor like titanium isopropoxide, the phosphoric acid component can co-condense with the metal alkoxide, incorporating the phosphate group directly into the inorganic oxide network.
The heptylammonium cation serves as the organic modifier. Its long alkyl chain imparts hydrophobicity and flexibility to the resulting material. This approach allows for the creation of homogeneously modified metal oxide phases where the organic functional groups are finely dispersed. academie-sciences.fr Such materials have potential applications as custom coatings, specialized sorbents, or catalyst supports where surface properties need to be precisely controlled.
Key Interactions in Hybrid Material Formation
Inorganic Network Formation: M-OR + H₂O → M-OH + R-OH (Hydrolysis); M-OH + HO-M → M-O-M + H₂O (Condensation)
Organic-Inorganic Linkage: M-OH + HO-P(O)(OH)O⁻[H₃N⁺R] → M-O-P(O)(OH)O⁻[H₃N⁺R] + H₂O
The amine and phosphate moieties of this compound can serve as reactive sites for polymerization or for incorporation into larger supramolecular structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).
The primary amine of Heptan-1-amine can participate in various polymerization reactions. For instance, it can be a key component in the Kabachnik-Fields reaction, a three-component reaction between an amine, an aldehyde, and a phosphite to form α-aminophosphonates. mdpi.com This reaction can be adapted for polymer synthesis, allowing the introduction of the α-aminophosphonate structure into polymer chains, which is valuable for creating materials with metal chelation or flame retardant properties. mdpi.com
Furthermore, the amine group can be used to form polyamides or polyimides. The phosphoric acid component can act as a catalyst for these polymerization reactions or be incorporated to provide acidity and ion-exchange capabilities to the final polymer. The resulting functional polymers could have applications in areas such as separation membranes, catalysts, or ion-exchange resins.
Catalytic Applications Involving this compound or its Components
Both the amine and the phosphoric acid components of the salt are known to have significant catalytic activity in a wide range of organic reactions.
Chiral phosphoric acids (CPAs) are a cornerstone of modern asymmetric organocatalysis. rsc.org These catalysts, typically derived from axially chiral scaffolds like BINOL or SPINOL, function as bifunctional catalysts. The acidic P-OH group acts as a Brønsted acid to activate an electrophile (e.g., an imine), while the P=O group acts as a Lewis base or hydrogen-bond acceptor to organize the nucleophile. beilstein-journals.orgresearchgate.net This dual activation within a well-defined chiral pocket enables high levels of enantioselectivity in a vast number of chemical transformations. rsc.orgnih.gov
While simple, achiral phosphoric acid does not induce enantioselectivity, it serves as the parent structure for these powerful catalysts. The principles of its Brønsted acidity are central to how CPAs function. CPAs have been successfully applied to a wide array of reactions, including:
Mannich reactions: The addition of nucleophiles like enols or silyl enol ethers to imines. beilstein-journals.org
Friedel-Crafts reactions: The enantioselective alkylation of indoles or pyrroles. nih.gov
Transfer Hydrogenations: The reduction of imines, ketones, and other unsaturated compounds using a hydrogen source like Hantzsch esters. nih.govmdpi.com
Cycloadditions: Controlling the stereochemistry in Diels-Alder and other cycloaddition reactions.
Atroposelective C-H Amination: The synthesis of axially chiral compounds through enantioselective C-N bond formation. rsc.org
The effectiveness of a CPA catalyst is highly dependent on the steric and electronic properties of the substituents on the chiral backbone, which modulate the acidity and shape of the catalytic pocket. mdpi.com
Table 2: Representative Reactions Catalyzed by Chiral Phosphoric Acids (CPAs)
| Reaction Type | Electrophile | Nucleophile | Typical Product |
|---|---|---|---|
| Mannich Reaction | Imines | Silyl enol ethers | Chiral β-amino ketones/esters |
| Transfer Hydrogenation nih.govmdpi.com | Imines, Ketones | Hantzsch Ester | Chiral amines, alcohols |
| Friedel-Crafts Alkylation nih.gov | 1H-pyrrol-3-yl carbinols | 3-arylisoxazol-5-amines | Chiral heterotriarylmethanes |
| C-H Amination rsc.org | Azonaphthalene | Carbazole | Axially chiral N-arylcarbazoles |
Beyond asymmetric catalysis, both phosphoric acid and simple amines like Heptan-1-amine are workhorse catalysts in organic synthesis.
Phosphoric Acid: As a strong Brønsted acid, phosphoric acid can catalyze a variety of transformations, often serving as a milder and less corrosive alternative to sulfuric or hydrochloric acid. Examples include:
Esterification: Catalyzing the reaction between carboxylic acids and alcohols.
Dehydration: Promoting the elimination of water, such as the conversion of alcohols to alkenes.
Rearrangements: Facilitating skeletal rearrangements like the Beckmann or pinacol rearrangement.
Aldol Condensations: Promoting the condensation of aldehydes and ketones.
Heptan-1-amine: As a primary amine, it can act as a nucleophilic or base catalyst.
Knoevenagel Condensation: Catalyzing the reaction between an aldehyde or ketone and an active methylene compound. The amine first forms an iminium ion with the carbonyl compound, activating it towards nucleophilic attack.
Michael Addition: Acting as a catalyst for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Aldol Reactions: Functioning as an organocatalyst, often in synergy with a Brønsted acid, to promote aldol additions. nih.gov
In some cases, the synergistic action of both an amine and an acid is required. The this compound salt itself can potentially act as a bifunctional catalyst where the ammonium ion activates an electrophile while the phosphate anion acts as a general base, or vice versa, depending on the specific reaction mechanism.
Research into Solvent Extraction Mechanisms (excluding industrial performance)
The efficiency and selectivity of solvent extraction processes involving heptan-1-amine and phosphoric acid are fundamentally governed by the chemical and physical interactions occurring at both the molecular and interfacial levels. Research in this area seeks to elucidate the underlying mechanisms of extraction, moving beyond empirical performance data to understand the system's behavior from first principles. This involves a detailed examination of how the extractant molecules associate with each other and with the target species, as well as the phenomena that transpire at the liquid-liquid interface.
Understanding Chemical Association and Complex Formation in Extraction Processes
The extraction of metallic and non-metallic species by a combination of heptan-1-amine and phosphoric acid is predicated on the formation of a distinct, organophilic complex. In the organic phase, heptan-1-amine, a primary amine, reacts with phosphoric acid to form an ammonium-phosphate salt, specifically heptylammonium phosphate. This salt is the active extracting agent. The primary mechanism of extraction is typically through ion-pair formation or ion exchange.
In this process, the protonated amine (heptylammonium cation, C7H15NH3+) forms a strong electrostatic bond with the anionic phosphate species (e.g., H2PO4-). This ion pair is soluble in the organic diluent, facilitating the transfer of the target species from the aqueous phase to the organic phase. The stoichiometry of the extracted complex can vary depending on the specific conditions of the aqueous phase, such as pH and the nature of the target ion.
Research into analogous systems using other primary amines has provided insights into the nature of these complexes. For instance, studies on the extraction of various metals have shown that the amine-to-metal ratio in the extracted complex is often an integer value, suggesting the formation of well-defined coordination compounds. The general equation for the extraction of a metal cation (M^n+) can be represented as:
M^n+ (aq) + n(RNH3⁺·H2PO4⁻) (org) ⇌ (RNH3)n·[M(H2PO4)n] (org) + nH⁺ (aq)
where R represents the heptyl group. This equilibrium highlights the competitive nature of the extraction process, which is often pH-dependent due to the involvement of hydrogen ions.
Detailed research findings on similar amine-based extraction systems are summarized in the table below, illustrating the common types of complexes formed.
| Metal Ion | Extractant System | Proposed Complex/Mechanism |
| Thorium(IV) | Primary Amine N1923 / Sulfate media | Interfacial chemical reaction as the rate-determining step. |
| Rare Earths | D2EHPA | Ion exchange mechanism, with potential for additional solvation. mdpi.com |
| Zirconium(IV) | Trioctylamine (TOA) / TBP | Synergistic coextraction through complex formation. |
| Iron(III) | Trioctylamine (TOA) / HCl | Formation of an amine-metal-chloride complex. |
Interfacial Phenomena and Aggregate Formation in Extraction Systems
The liquid-liquid interface is a critical region where the mass transfer of the target species occurs. The surface-active nature of the heptylammonium phosphate ion pair means that these molecules tend to accumulate at the oil-water interface, which can significantly influence the extraction kinetics. The interfacial tension of the system is a key parameter in understanding these phenomena. For example, in systems with primary amines, changes in pH can alter the protonation state of the amine, which in turn affects the interfacial tension. A change in the protonation state and charge can drastically alter the surface properties of the surfactant-like extractant.
Studies on primary amine N1923, a compound structurally similar to heptan-1-amine, have shown that the interfacial tension between the organic and aqueous phases decreases with increasing extractant concentration. This is indicative of the extractant's adsorption at the interface. The presence of other substances, such as alcohols used as modifiers, can further alter the interfacial tension. The rate of extraction is often found to be dependent on the specific interfacial area, suggesting that the extraction reaction predominantly occurs at the interface rather than in the bulk phases.
In the organic phase, particularly in non-polar diluents, the heptylammonium phosphate ion pairs are not always present as simple monomers. Due to their amphiphilic nature, with a polar ammonium-phosphate head and a non-polar heptyl tail, they have a tendency to self-associate and form aggregates or reverse micelles. The formation of these aggregates can have a profound impact on the extraction process.
The aggregation behavior is influenced by several factors, including:
Concentration of the extractant: Above a certain concentration, often referred to as the critical micelle concentration (CMC), the formation of aggregates becomes significant.
Nature of the diluent: The polarity and structure of the organic solvent affect the size and shape of the aggregates.
Presence of water: Small amounts of co-extracted water can be solubilized within the polar core of the reverse micelles, creating a microenvironment that can facilitate the extraction of hydrated metal ions.
Temperature: Temperature can affect both the CMC and the size of the aggregates.
Future Research Directions and Emerging Trends for Heptan 1 Amine;phosphoric Acid Research
Development of Novel Synthetic Routes and Scalable Preparations
Future research into the synthesis of heptan-1-amine;phosphoric acid is focused on developing novel, efficient, and sustainable methodologies. A key area of interest is the adoption of continuous flow systems. nih.govrsc.orgresearchgate.netspringernature.commdpi.com Continuous flow chemistry offers several advantages over traditional batch processes, including enhanced safety, improved reaction kinetics, and greater scalability. springernature.com The in-situ generation of reactive intermediates within a flow reactor can lead to higher yields and purities. nih.gov For instance, the synthesis of amines through biocatalytic cascades in continuous flow has been demonstrated, a principle that can be adapted for the production of heptan-1-amine. nih.gov
Another promising direction is the development of "green" synthetic approaches that minimize waste and utilize environmentally benign reagents. rsc.orgresearchgate.netresearchgate.netsciepub.com This includes catalytic methods that avoid stoichiometric reagents, such as the use of boric acid as a catalyst for direct amidation, which significantly improves atom economy. sciepub.com The exploration of solvent-free reactions or the use of greener solvents is also a critical aspect of this trend.
Furthermore, there is a growing interest in enzymatic and biocatalytic methods for the synthesis of amines and their derivatives. nih.gov These methods offer high selectivity and operate under mild conditions, reducing energy consumption and by-product formation. The development of robust and reusable biocatalysts for the production of heptan-1-amine could represent a significant step towards a more sustainable manufacturing process.
| Synthetic Approach | Key Advantages | Potential for this compound |
| Continuous Flow Synthesis | Enhanced safety, scalability, and reaction control. | High-throughput production with consistent quality. |
| Green Chemistry Approaches | Reduced waste, use of non-toxic reagents, improved atom economy. | Environmentally friendly and cost-effective manufacturing. |
| Biocatalysis | High selectivity, mild reaction conditions, sustainability. | Chiral synthesis and reduced environmental impact. |
In-Situ Characterization Techniques for Dynamic Processes and Phase Transitions
A deeper understanding of the formation, crystallization, and phase transitions of this compound requires advanced in-situ characterization techniques. Real-time monitoring of these dynamic processes is crucial for controlling the material's properties. rsc.org One emerging technique is the use of interdigitated array electrode sensors to monitor crystallization from solution with high temporal resolution. rsc.org This can provide valuable insights into the molecular dynamics of nucleation and crystal growth.
Spectroscopic techniques performed in real-time, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can be employed to track the interactions between heptan-1-amine and phosphoric acid during salt formation and subsequent phase transitions. These methods can elucidate the hydrogen bonding networks and conformational changes that govern the self-assembly and crystalline structure of the compound. nih.gov
X-ray diffraction (XRD) performed under controlled temperature and humidity will also be instrumental in mapping the phase diagram of this compound and identifying any polymorphic forms. The crystal structures of novel alkylammonium phosphate (B84403) salts have been determined using single-crystal X-ray methods, revealing layered structures of hydrogen-bonded phosphate molecules separated by alkylammonium cations. nih.gov Understanding these structures is key to predicting and controlling the material's properties.
Advanced Machine Learning and Artificial Intelligence in Predicting Properties and Behavior
For instance, ML algorithms can predict the CO2 binding enthalpies of amine-functionalized materials, which could be a potential application for this compound in carbon capture technologies. arxiv.orgresearchgate.net Furthermore, AI tools are being developed to navigate the vast chemical space and identify unexplored regions where new functional materials are likely to exist. scitechdaily.com This approach has already led to the discovery of new solid-state materials. scitechdaily.com
Predictive models can also be developed to understand the biotransformation and environmental fate of amine-containing compounds, which is crucial for assessing their safety and sustainability. mdpi.com The use of ML can help in screening for key biotransformation pathways without the need for extensive experimental testing. mdpi.com
| Machine Learning Application | Potential Impact on this compound Research |
| Property Prediction | Rapid screening of derivatives for desired properties like thermal stability, solubility, and binding affinities. |
| Materials Discovery | Identification of novel compositions and structures with enhanced functionalities. scitechdaily.com |
| Synthesis Prediction | Optimization of reaction conditions for higher yields and purity. |
Integration of this compound into Multi-Component Functional Systems
A significant emerging trend is the incorporation of long-chain alkylammonium phosphates like this compound into more complex, multi-component functional systems. One of the most promising areas is in the field of hybrid organic-inorganic perovskites (HOIPs). huji.ac.ilmdpi.comucla.eduresearchgate.net The alkylammonium cation can act as the organic component in the perovskite structure, influencing its optical and electronic properties. huji.ac.il The length of the alkyl chain has been shown to regulate the van der Waals interactions at the surface of perovskite nanoparticles, thereby controlling their size and band gap energy. huji.ac.il
Furthermore, the self-assembling properties of this compound can be harnessed to create structured materials. The interactions between amine and phosphate groups are crucial for the self-assembly of nanostructures. researchgate.net This could lead to the development of novel liquid crystals, organogels, or layered materials with tailored functionalities.
Another area of exploration is the use of this compound as a component in deep eutectic solvents (DESs) or protic ionic liquids. mdpi.comresearchgate.netuniversiteitleiden.nlresearchgate.netnih.gov DESs are mixtures of hydrogen bond donors and acceptors that have a significantly lower melting point than their individual components. universiteitleiden.nlresearchgate.net By combining heptan-1-amine with a suitable hydrogen bond donor, a novel DES with specific solvent properties could be created for applications in green chemistry, catalysis, or extraction processes. mdpi.com
Exploration of New Application Domains Based on Fundamental Chemical Understanding
A deeper fundamental understanding of the chemical and physical properties of this compound will pave the way for its application in new and exciting domains. The biodegradability and biocompatibility of phosphate-based materials suggest potential uses in biomedical applications. rsc.orgnih.govresearchgate.net For example, polymers containing phosphorus in their main chain are being investigated for drug delivery and tissue engineering. mdpi.comnih.gov Magnesium phosphates, which share chemical similarities with amine phosphates, are also being explored for these purposes due to their excellent biocompatibility and pH-responsive degradability. rsc.org
The surface-active properties of long-chain alkylammonium salts could be exploited in areas such as catalysis, where they can act as phase-transfer catalysts or stabilizers for nanoparticles. Their ability to form ordered structures on surfaces could also be utilized in the development of sensors or coatings.
Moreover, the study of the phase behavior of this compound could lead to applications in smart materials. If the compound exhibits interesting phase transitions (e.g., thermochromism, ferroelectricity) these could be harnessed for the development of responsive materials for sensors, actuators, or data storage.
Q & A
Q. What are the established methods for synthesizing heptan-1-amine;phosphoric acid complexes?
Synthesis typically involves acid-base reactions where heptan-1-amine (a primary aliphatic amine) reacts with phosphoric acid to form a phosphate salt. Key parameters include stoichiometric ratios (e.g., 1:1 or 2:1 amine-to-acid ratios), solvent selection (e.g., aqueous or ethanol systems), and temperature control (20–80°C) to optimize yield and purity . Solvent-free methods under controlled humidity are also explored to minimize by-products .
Q. How can solvent extraction techniques improve the purity of this compound complexes?
Solvent extraction leverages differential solubility of impurities in organic/aqueous phases. For example, using tributyl phosphate (TBP) in kerosene effectively removes cationic impurities (e.g., Fe³⁺, Al³⁺) from phosphoric acid solutions, achieving >95% purity . Post-extraction steps like crystallization or ion-exchange resins further refine the product .
Q. What analytical methods validate the composition of this compound complexes?
- Ion Chromatography (IC): Detects anionic impurities (e.g., sulfate, chloride) with a detection limit of 1.55 µg/mL and 76–108% recovery rates .
- Titration: Quantifies free acid or amine content via pH-dependent endpoints.
- FT-IR/NMR: Confirms functional groups (e.g., P–O bonds in phosphoric acid, C–N stretches in heptan-1-amine) .
Advanced Research Questions
Q. How do conflicting data on thermal stability of this compound complexes arise, and how can they be resolved?
Discrepancies often stem from varying experimental conditions (e.g., heating rates, atmospheric moisture). To address this:
- Perform thermogravimetric analysis (TGA) under inert gas (N₂/Ar) to isolate decomposition pathways.
- Compare results with differential scanning calorimetry (DSC) to identify phase transitions .
- Standardize protocols for humidity control, as phosphoric acid is hygroscopic and stability varies with water content .
Q. What experimental design optimizes catalytic activity of this compound in heterogeneous reactions?
- Factor Screening: Use a fractional factorial design (e.g., Taguchi method) to test variables like pyrolysis temperature (600–800°C), acid type (H₃PO₄ vs. HNO₃), and mass ratios (0.75–3.00 acid-to-substrate) .
- Characterization: Employ BET surface area analysis and X-ray diffraction (XRD) to correlate porosity/crystallinity with catalytic efficiency .
Q. How can membrane separation technologies enhance purification efficiency for this compound?
Nanofiltration (NF) membranes with acid-stable layers (e.g., polyamide) achieve >90% rejection of metallic ions (Mg²⁺, Zn²⁺) at pH 1–3. Operational parameters include transmembrane pressure (10–20 bar) and flow rate (50–100 L/h). Post-treatment with chelating agents (e.g., EDTA) further reduces residual impurities .
Methodological Challenges and Solutions
Q. Why do recovery rates vary in ion chromatography analysis of phosphoric acid derivatives, and how can reproducibility be improved?
Matrix effects (e.g., high ionic strength) and column fouling are common issues. Solutions include:
- Pre-treatment: Dilute samples 1:10 with deionized water to reduce conductivity.
- Column Regeneration: Flush with 0.1 M NaOH followed by 0.1 M HNO₃ after 20 runs .
- Internal Standards: Use deuterated analogs (e.g., DBP-d₄) to correct for signal drift .
Q. What strategies mitigate corrosion risks during high-temperature reactions involving this compound?
- Material Selection: Use Hastelloy C-276 reactors for resistance to phosphoric acid corrosion at >100°C .
- Inhibitors: Add 0.1–0.5% w/w organic inhibitors (e.g., thiourea derivatives) to passivate metal surfaces .
- Operational Limits: Maintain temperatures <80°C and avoid contact with Zn/Mg alloys to prevent H₂ gas formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
